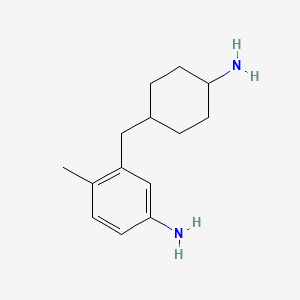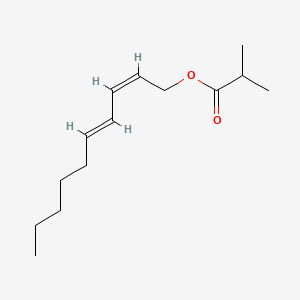![molecular formula C63H91N15O18 B15175358 2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid CAS No. 59979-14-5](/img/structure/B15175358.png)
2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brevistin is an antimicrobial peptide produced by species of the genus Brevibacillus. This compound is known for its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Brevibacillus species are widely distributed in nature, found in environments such as soil, seawater, and the intestinal tracts of animals .
準備方法
Synthetic Routes and Reaction Conditions: Brevistin is synthesized through ribosomal or nonribosomal pathways. The ribosomal pathway involves the translation of messenger ribonucleic acid into peptides, while the nonribosomal pathway involves the assembly of peptides by nonribosomal peptide synthetases. These pathways can be further categorized based on specific structural features such as cyclization and the presence of lipid chains .
Industrial Production Methods: Industrial production of brevistin typically involves the cultivation of Brevibacillus species under controlled conditions. The bacteria are grown in nutrient-rich media, and the antimicrobial peptides are extracted and purified using techniques such as high-performance liquid chromatography .
化学反応の分析
Types of Reactions: Brevistin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its antimicrobial properties or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the chemical reactions of brevistin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the peptide .
Major Products Formed: The major products formed from the chemical reactions of brevistin include modified peptides with enhanced antimicrobial activity. These modifications can involve the addition of functional groups or the alteration of the peptide’s structure to improve its efficacy against target bacteria .
科学的研究の応用
Brevistin has a wide range of scientific research applications In chemistry, it is used to study the structure-activity relationships of antimicrobial peptides In biology, brevistin is used to investigate the mechanisms of bacterial resistance and to develop new antimicrobial agentsIn industry, brevistin is used as a biocontrol agent to prevent the growth of harmful bacteria in food and agricultural products .
作用機序
Brevistin exerts its antimicrobial effects primarily through cytoplasmic membrane damage. The peptide interacts with the bacterial cell membrane, causing disruption and leakage of cellular contents. This leads to cell death and the inhibition of bacterial growth. Some antimicrobial peptides produced by Brevibacillus species, including brevistin, also inhibit DNA synthesis, protein translation, and synthesis under different conditions .
類似化合物との比較
Brevistin shares structural similarities with other antimicrobial peptides produced by Brevibacillus species, such as brevibacillin and bogorol. These peptides also exhibit strong antimicrobial activity and are synthesized through similar pathways. brevistin is unique in its specific amino acid sequence and its effectiveness against a broader range of Gram-positive bacteria .
List of Similar Compounds:- Brevibacillin
- Bogorol
- Gramicidin
- Tyrocidine
- Edeine
特性
CAS番号 |
59979-14-5 |
|---|---|
分子式 |
C63H91N15O18 |
分子量 |
1346.5 g/mol |
IUPAC名 |
2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid |
InChI |
InChI=1S/C63H91N15O18/c1-6-33(3)15-11-14-20-48(80)77-54-35(5)96-63(95)46(25-36-16-9-8-10-17-36)76-58(90)41(22-24-65)72-61(93)53(34(4)7-2)78-60(92)42(26-37-30-67-39-19-13-12-18-38(37)39)70-49(81)31-68-56(88)45(29-52(85)86)75-59(91)43(27-47(66)79)71-50(82)32-69-55(87)44(28-51(83)84)74-57(89)40(21-23-64)73-62(54)94/h8-10,12-13,16-19,30,33-35,40-46,53-54,67H,6-7,11,14-15,20-29,31-32,64-65H2,1-5H3,(H2,66,79)(H,68,88)(H,69,87)(H,70,81)(H,71,82)(H,72,93)(H,73,94)(H,74,89)(H,75,91)(H,76,90)(H,77,80)(H,78,92)(H,83,84)(H,85,86)/t33?,34-,35+,40+,41-,42-,43+,44-,45+,46-,53-,54-/m0/s1 |
InChIキー |
IESFUUMVTXJOQR-VESAVYSMSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC(=O)O)CC(=O)N)CC(=O)O)CCN)NC(=O)CCCCC(C)CC)C)CC4=CC=CC=C4)CCN |
正規SMILES |
CCC(C)CCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)C(C)CC)CCN)CC4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


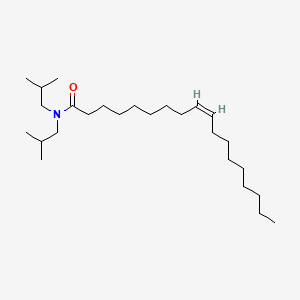
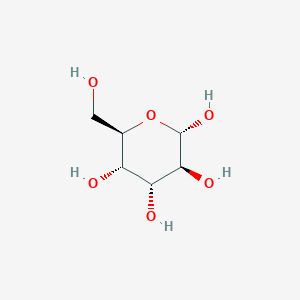

![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)

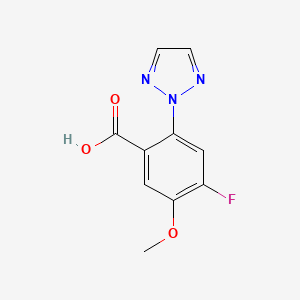

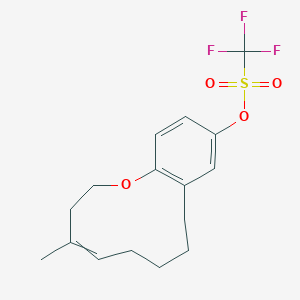
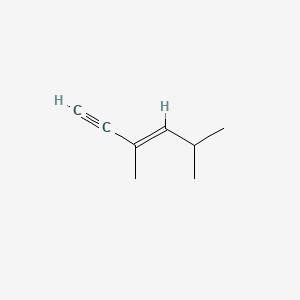
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)

